molecular formula C17H19N3OS B121378 2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- CAS No. 145096-22-6

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-

Cat. No.: B121378
CAS No.: 145096-22-6
M. Wt: 313.4 g/mol
InChI Key: NXVVAGCCKWWDAY-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group, three methyl groups, and a pyridin-3-ylmethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and methanol in the presence of a strong base.

    Attachment of the Pyridin-3-ylmethyl Group: This step may involve a nucleophilic substitution reaction where the benzothiazole core reacts with a pyridin-3-ylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions could target the benzothiazole ring or the pyridin-3-ylmethyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the benzothiazole ring.

Scientific Research Applications

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific proteins or enzymes, modulating their activity, or by interacting with cellular membranes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    6-Methoxybenzothiazole: Similar structure but lacks the additional methyl and pyridin-3-ylmethyl groups.

    4,5,7-Trimethylbenzothiazole: Similar structure but lacks the methoxy and pyridin-3-ylmethyl groups.

Uniqueness

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

CAS No.

145096-22-6

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

NXVVAGCCKWWDAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

Synonyms

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-

Origin of Product

United States

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